![molecular formula C21H24N2O4 B053667 N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide CAS No. 122892-32-4](/img/structure/B53667.png)
N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide
Overview
Description
N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide, commonly known as BPAP, is a chemical compound that has been studied for its potential use in treating various neurological disorders. BPAP belongs to the class of compounds known as benzodioxoles, which are known to have a range of pharmacological effects.
Mechanism Of Action
BPAP acts as a partial agonist of the dopamine D2 receptor and enhances the release of dopamine in the brain. BPAP also has affinity for the sigma-1 receptor, which is involved in regulating various cellular processes, including neurotransmitter release and calcium signaling.
Biochemical And Physiological Effects
BPAP has been shown to have a range of biochemical and physiological effects, including enhancing dopamine release, improving cognitive function, and reducing oxidative stress. BPAP has also been shown to have neuroprotective effects and to promote the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
One advantage of using BPAP in lab experiments is its specificity for the dopamine D2 receptor, which allows researchers to study the effects of dopamine signaling in the brain. However, BPAP may have off-target effects on other receptors, which could complicate data interpretation. Additionally, BPAP has a short half-life, which may limit its usefulness in some experiments.
Future Directions
There are several potential future directions for research on BPAP. One area of interest is its potential use in treating Parkinson's disease, as BPAP has been shown to have neuroprotective effects and to enhance dopamine release. Another area of interest is its potential use in treating depression and cognitive impairment, as BPAP has been shown to improve cognitive function and to reduce oxidative stress. Additionally, further research is needed to fully understand the mechanism of action of BPAP and to identify any potential side effects or limitations of its use.
Scientific Research Applications
BPAP has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and cognitive impairment. BPAP has been shown to have neuroprotective effects and to enhance the release of dopamine and other neurotransmitters in the brain. BPAP has also been studied for its potential use in treating sleep disorders, such as narcolepsy.
properties
CAS RN |
122892-32-4 |
---|---|
Product Name |
N-((4-(2-(1-Pyrrolidinyl)ethoxy)phenyl)methyl)-1,3-benzodioxole-5-carboxamide |
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[[4-(2-pyrrolidin-1-ylethoxy)phenyl]methyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C21H24N2O4/c24-21(17-5-8-19-20(13-17)27-15-26-19)22-14-16-3-6-18(7-4-16)25-12-11-23-9-1-2-10-23/h3-8,13H,1-2,9-12,14-15H2,(H,22,24) |
InChI Key |
UNOOSJZCTDJNIF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)OCO4 |
synonyms |
1,3-BENZODIOXOLE-5-CARBOXAMIDE, N-[[4-[2-(1-PYRROLIDINYL)ETHOXY]PHENYL]METHYL]- |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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